Foreword: Navigating Data Scarcity through Chemical First Principles
Foreword: Navigating Data Scarcity through Chemical First Principles
An In-depth Technical Guide 2-Chloroquinoline-5-carbaldehyde (CAS 863549-05-7): A Predictive Analysis for Synthetic and Medicinal Chemistry
2-Chloroquinoline-5-carbaldehyde is a distinct chemical entity registered under CAS number 863549-05-7. However, a comprehensive survey of current scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. This guide has been constructed to address this information gap by applying fundamental principles of organic chemistry and drawing expert-driven inferences from well-documented analogues.
As Senior Application Scientists, we frequently encounter novel or sparsely characterized molecules. Our directive is to build a robust operational framework based on predictive analysis. This document, therefore, leverages extensive data available for the closely related isomer, 2-chloroquinoline-3-carbaldehyde , as well as the parent scaffolds, 2-chloroquinoline and quinoline-5-carbaldehyde . By deconstructing the molecule into its core functional components—the aldehyde group on the benzene ring and the chloro-substituted pyridine ring—we can project its physicochemical properties, reactivity, and synthetic potential with a high degree of scientific confidence. This approach provides researchers and drug development professionals with a valuable and reliable starting point for utilizing this promising, albeit under-documented, chemical building block.
Predicted Physicochemical & Spectral Properties
While direct experimental values are not published, the core properties of 2-Chloroquinoline-5-carbaldehyde can be reliably predicted. The molecular formula is definitively C₁₀H₆ClNO , yielding a molecular weight of 191.61 g/mol . Other key properties are summarized below, based on data from analogous structures.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| IUPAC Name | 2-chloroquinoline-5-carbaldehyde | Standard Nomenclature |
| CAS Number | 863549-05-7 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₆ClNO | - |
| Molecular Weight | 191.61 g/mol | - |
| Appearance | Expected to be a pale yellow to light brown solid | Analogy with 2-chloroquinoline-3-carbaldehyde, which is a yellow crystalline powder.[1][2] |
| Melting Point | Predicted > 100 °C | The melting point of the 3-carbaldehyde isomer is high (148-150 °C).[3] Substitution on the benzene ring may alter crystal packing, but it is expected to remain a solid with a relatively high melting point. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar alkanes. | General solubility profile for functionalized aromatic heterocycles. |
| Purity | Typically supplied at >95% by commercial vendors for research purposes. | Standard for specialized chemical building blocks. |
Predicted Spectral Data
The confirmation of the structure would rely on a combination of spectroscopic methods.
-
¹H NMR: The most downfield signal will be the aldehyde proton (CHO), predicted at δ 9.5-10.5 ppm . The six aromatic protons on the quinoline core will appear in the characteristic region of δ 7.5-9.0 ppm . The specific coupling patterns will be complex but are predictable based on the substitution pattern.
-
¹³C NMR: The aldehyde carbonyl carbon is expected around δ 190-200 ppm . The aromatic carbons will resonate between δ 120-150 ppm , with the carbon bearing the chlorine (C2) appearing around δ 150-152 ppm .
-
Infrared (IR) Spectroscopy: Two key diagnostic peaks are anticipated: a strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹ and the characteristic C=N/C=C stretching vibrations of the quinoline ring system between 1500-1600 cm⁻¹ [3][4].
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 191. A crucial diagnostic feature will be the M+2 isotope peak at m/z ≈ 193, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.
Postulated Synthesis & Experimental Workflow
The proposed synthesis begins with a commercially available precursor, 5-aminoquinoline, and proceeds through three key steps.
Caption: Proposed synthetic workflow for 2-Chloroquinoline-5-carbaldehyde.
Protocol: Proposed Synthesis of 2-Chloroquinoline-5-carbaldehyde
Step 1: Synthesis of 5-Chloroquinoline (Sandmeyer Reaction)
-
Dissolve 5-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt intermediate.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture, basify with an appropriate base (e.g., NaOH solution), and extract the product with an organic solvent like dichloromethane (DCM).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 5-chloroquinoline.
Step 2: Synthesis of 5-Chloroquinoline N-oxide
-
Dissolve 5-chloroquinoline in a suitable solvent such as acetic acid or chloroform.
-
Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates full consumption of the starting material.
-
Work up the reaction by neutralizing the excess acid and oxidant, followed by extraction and purification to isolate the N-oxide.
Step 3: Synthesis of 2-Chloroquinoline-5-carbaldehyde
-
Cool phosphorus oxychloride (POCl₃) in a flask equipped with a dropping funnel and condenser.
-
Add dimethylformamide (DMF) dropwise to form the Vilsmeier reagent in situ.
-
Add the 5-chloroquinoline N-oxide from the previous step to the Vilsmeier reagent.
-
Heat the reaction mixture, typically at 80-100 °C, for several hours. This step accomplishes both formylation at the C2 position and conversion of the N-oxide back to the quinoline, with concurrent chlorination at C2.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution and extract the crude product.
-
Purify the final compound via recrystallization or column chromatography.
Inferred Reactivity & Synthetic Utility
The true value of 2-chloroquinoline-5-carbaldehyde lies in its dual reactivity, making it a versatile scaffold for building molecular complexity. The two primary reactive sites—the aldehyde and the C2-chloride—can be addressed orthogonally or in tandem.
Caption: Dual reactivity pathways of 2-Chloroquinoline-5-carbaldehyde.
Reactions at the Aldehyde Group
The aldehyde at the C5 position behaves as a typical aromatic aldehyde. It is a key handle for derivatization through:
-
Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines, a reaction often used to link the quinoline core to other pharmacophores.[6]
-
Reductive Amination: The intermediate imine can be reduced (e.g., with NaBH₃CN or NaBH(OAc)₃) to form stable secondary amine linkages.
-
Knoevenagel and Wittig Reactions: It can be used to form new carbon-carbon bonds, extending conjugation or introducing new functional groups.[7]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding 2-chloroquinoline-5-carboxylic acid[8][9] or reduced to the 5-(hydroxymethyl)-2-chloroquinoline.
Reactions at the 2-Chloro Position
The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr) .[10] This is because the electron-withdrawing nitrogen atom in the ring stabilizes the negative charge of the Meisenheimer complex intermediate. This makes the C2 position an excellent site for diversification:
-
Displacement with N-nucleophiles: Reaction with primary or secondary amines introduces amino-substituents, a common feature in many bioactive molecules.[11]
-
Displacement with O/S-nucleophiles: Alkoxides, phenoxides, and thiols can readily displace the chloride to form ethers and thioethers.[5][12]
-
Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.
Potential Applications in Research & Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and infectious diseases.[13] 2-Chloroquinoline-5-carbaldehyde serves as an ideal starting material for building libraries of novel quinoline derivatives.
-
Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. This scaffold can be used to design new lactate dehydrogenase (LDH) inhibitors or other novel antimalarials.[14][15]
-
Anticancer Therapeutics: Many quinoline derivatives exhibit potent anticancer activity through mechanisms like kinase inhibition, DNA intercalation, and apoptosis induction.[13] The dual reactivity of this molecule allows for the synthesis of complex structures designed to target specific enzyme active sites.
-
Antiviral & Antibacterial Agents: The 2-aminoquinoline scaffold, easily accessible from this precursor, has been investigated for a range of therapeutic applications, including as antiviral agents.[10][12]
-
Leishmaniasis Inhibitors: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1), highlighting a direct application pathway for compounds derived from this scaffold.[16]
Safety & Handling
No specific safety data sheet (SDS) exists for CAS 863549-05-7. The following guidance is based on data for the analogous 2-chloroquinoline-3-carbaldehyde and general laboratory safety principles.[1]
-
Hazard Class: Expected to be classified as an irritant. May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[17] Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
References
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.
- Kandeel, M., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106093.
- Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bohdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4).
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(4), 183-241.
- Singh, S., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
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CPAChem. (2025). Safety data sheet. Retrieved from [Link]
- Sharma, P., et al. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 24(1), 1-22.
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MG Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]
- Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.
- Al-Suwaidan, I. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
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Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
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ResearchGate. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]
- Patel, K., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1717-S1731.
- Raja, M., et al. (2018). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1155, 84-97.
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PubChem. (n.d.). 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Quinoline-5-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloroquinoline-3-carbaldehyde. Retrieved from [Link]
- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82.
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